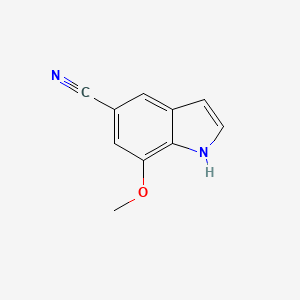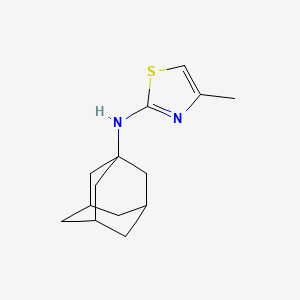
N-adamantyl-4-methylthiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-adamantyl-4-methylthiazol-2-amine is a thiazole amine derivative known for its neuroprotective and anti-oxidative properties. This compound has been studied for its potential to mitigate oxidative stress and inflammation in the brain, particularly in the context of glutamate-induced toxicity .
準備方法
The synthesis of N-adamantyl-4-methylthiazol-2-amine involves the reaction of adamantylamine with 4-methylthiazol-2-amine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve catalysts to facilitate the process . Industrial production methods would likely scale up this synthetic route, optimizing reaction conditions to ensure high yield and purity.
化学反応の分析
N-adamantyl-4-methylthiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly involving the thiazole ring, can lead to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-adamantyl-4-methylthiazol-2-amine has several scientific research applications:
Neuroprotection: It has been shown to protect neuronal cells from oxidative damage and inflammation, making it a potential therapeutic agent for neurodegenerative diseases.
Anti-inflammatory: The compound exhibits anti-inflammatory properties, reducing the levels of pro-inflammatory cytokines and oxidative stress markers.
Research Tool: In biochemical and pharmacological research, it serves as a tool to study the mechanisms of oxidative stress and neuroprotection.
作用機序
The mechanism of action of N-adamantyl-4-methylthiazol-2-amine involves several molecular targets and pathways:
Antioxidant Pathways: The compound activates antioxidant enzymes, reducing the levels of reactive oxygen species (ROS) and lipid peroxidation.
Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β.
Mitochondrial Protection: The compound preserves mitochondrial function by maintaining ATP levels and reducing cytochrome oxidase c release.
Apoptosis Inhibition: It reduces the activity of apoptotic markers such as caspase-3 and Bax, thereby protecting neuronal cells from apoptosis.
類似化合物との比較
N-adamantyl-4-methylthiazol-2-amine can be compared with other thiazole derivatives and adamantyl-containing compounds:
Thiazole Derivatives: Compounds like 4-methylthiazol-2-amine share structural similarities but may differ in their biological activities and applications.
Adamantyl-Containing Compounds: Other adamantyl derivatives, such as amantadine, have different pharmacological profiles and uses, highlighting the unique properties of this compound.
特性
分子式 |
C14H20N2S |
|---|---|
分子量 |
248.39 g/mol |
IUPAC名 |
N-(1-adamantyl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H20N2S/c1-9-8-17-13(15-9)16-14-5-10-2-11(6-14)4-12(3-10)7-14/h8,10-12H,2-7H2,1H3,(H,15,16) |
InChIキー |
JMRLYCMPIVIOSE-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)NC23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13438829.png)
![3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B13438830.png)
![1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate](/img/structure/B13438837.png)
![N(amino)-Des(N-(Methoxycarbonyl)-3-methyl-L-valinamido)-[(4S)-4-(1,1-Dimethylethyl)-2,5-dioxo-1-imidazolidinyl] Atazanavir](/img/structure/B13438848.png)
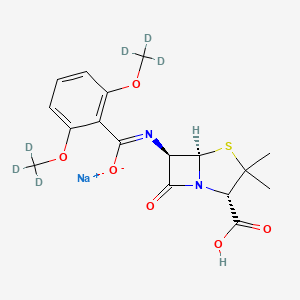


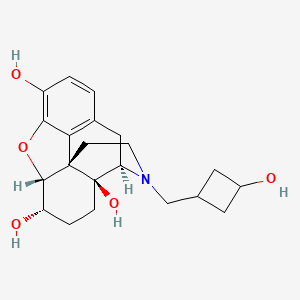

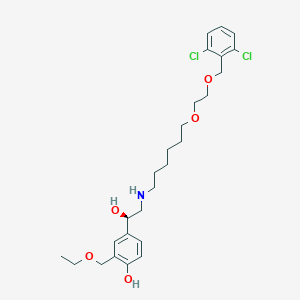
![(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13438873.png)
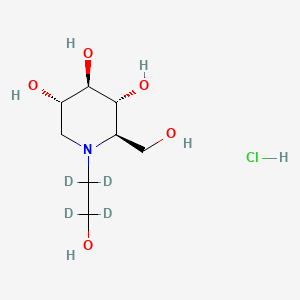
![3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol](/img/structure/B13438895.png)
